molecular formula C12H12N2O2 B1369449 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile CAS No. 930298-98-9

1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile

Cat. No.: B1369449
CAS No.: 930298-98-9
M. Wt: 216.24 g/mol
InChI Key: WJNKWJPPJNXMOJ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile is a valuable chemical intermediate for research and development, strictly designated for Research Use Only (RUO) and not for human or veterinary diagnostic or therapeutic applications. This compound serves as a key precursor in the synthesis of complex heterocyclic scaffolds with demonstrated biological relevance. Recent scientific literature highlights its utility in the preparation of novel dispirooxindole-β-lactams via Staudinger ketene-imine cycloaddition reactions . These resulting complex molecular architectures are of significant interest in medicinal chemistry research for their potential as small-molecule therapeutic agents, particularly due to their rigid three-dimensional framework which is advantageous for targeted drug design . The incorporation of the 4-methoxyphenyl and oxopyrrolidine motifs is strategically important, as these functional groups are commonly found in compounds with documented bioactivity, including kinase inhibitors and other anticancer agents . Researchers can utilize this compound to build molecular complexity efficiently, accessing sophisticated structures for probing biological mechanisms and structure-activity relationships. The product is supplied as a solid and should be stored sealed in a dry environment at 2-8°C. Researchers are advised to consult the safety data sheet (SDS) prior to use and handle all laboratory chemicals with appropriate precautions.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-11-4-2-10(3-5-11)14-7-6-9(8-13)12(14)15/h2-5,9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNKWJPPJNXMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCC(C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10582963
Record name 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930298-98-9
Record name 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Multi-Step Synthesis

Step Reaction Type Reagents and Conditions Outcome/Notes
1 Knoevenagel Condensation 4-Methoxybenzaldehyde + Ethyl cyanoacetate + Base (e.g., piperidine) in ethanol or similar solvent, reflux Formation of α,β-unsaturated nitrile intermediate
2 Cyclization Heating or addition of cyclizing agent under inert atmosphere Formation of 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile ring
3 Purification Column chromatography (silica gel) or recrystallization Isolated pure compound with typical yields 60-75%

This method is supported by several synthetic studies that highlight the importance of controlling reaction time and temperature to avoid side reactions and maximize yield.

Ylide-Mediated Cyclization Reactions

A more recent and specialized approach involves the reaction of 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile with various stabilized ylides, which facilitates the formation of substituted derivatives of the target compound. For example:

  • Reaction with ylide 2c in dry toluene under reflux for 6 hours yielded (E)-4-(cyanomethylene)-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile with a 67% yield.
  • Reaction with N-phenyl triphenylphosphorane under reflux for 1 hour produced 1-(4-methoxyphenyl)-4-(phenylamino)-2,5-dihydro-1H-pyrrole-3-carbonitrile with an 81% yield.
  • Similar reactions with trisdimethylaminophosphorane and trisdiethylaminophosphorane yielded amino-substituted derivatives in 44-48% yields.

These reactions illustrate the versatility of the oxopyrrolidine-3-carbonitrile scaffold and provide routes to functionalized analogs.

Synthesis from Spirocyclic Precursors

Alternative synthetic routes involve the transformation of spirocyclic diketone precursors such as 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione with p-anisidine (4-methoxyaniline) to produce related oxopyrrolidine derivatives under mild conditions (acetonitrile solvent, 25°C, 48.5 hours, inert atmosphere). This approach yields compounds structurally close to this compound with reported yields around 76%.

Reaction Optimization Parameters

Parameter Typical Conditions Impact on Yield and Purity
Solvent Ethanol, toluene, acetonitrile Solvent polarity affects reaction rate and selectivity
Temperature 25°C to reflux (~110°C) Higher temperatures favor cyclization but may cause side reactions
Reaction Time 1 to 48 hours Longer times increase conversion but may reduce selectivity
Catalyst/Base Piperidine, triethylamine, or phosphorane ylides Catalysts influence condensation and cyclization efficiency
Atmosphere Inert (nitrogen or argon) Prevents oxidation and degradation

Fine-tuning these parameters is crucial for obtaining high-purity products suitable for further research or industrial use.

Summary of Research Findings

Study Reference Methodology Yield (%) Key Observations
Study Base-catalyzed Knoevenagel + cyclization 60-75 Efficient synthesis with good purity
Study Ylide-mediated cyclizations 44-81 Enables functionalized derivatives, moderate to high yields
Study Spirocyclic precursor transformation 76 Mild conditions, good yield, alternative route

Analytical Characterization

The synthesized compound is typically characterized by:

These data confirm the structure and purity of the product.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the nitrile group, leading to the formation of different derivatives. Common reagents and conditions for these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

Anticoagulant Activity

One of the notable applications of 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile is its potential as an anticoagulant. Research indicates that derivatives of this compound exhibit significant potency against factor Xa, a key enzyme in the coagulation cascade. For instance, modifications to the compound have led to the discovery of novel anticoagulants with enhanced pharmacokinetic profiles and selectivity for factor Xa, which are crucial for developing safer antithrombotic therapies .

Case Study: Optimization of Anticoagulant Properties

A study focused on optimizing the structure of related compounds demonstrated that substituting various moieties could enhance binding affinity and efficacy against factor Xa. The introduction of a methoxy group at the para position of the phenyl ring was found to significantly improve oral bioavailability and potency . This structural optimization process serves as a model for designing new anticoagulants based on the core structure of this compound.

Neuropharmacological Research

Cognitive Enhancers

Research has also explored the neuropharmacological potential of this compound, particularly in enhancing cognitive functions. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for cognitive impairments associated with neurodegenerative diseases .

Case Study: Cognitive Enhancement Potential

In a preclinical study, derivatives of this compound were tested for their effects on memory and learning in animal models. Results indicated that these compounds could improve performance in memory tasks, suggesting their potential role as cognitive enhancers . The mechanism appears to involve modulation of cholinergic pathways, which are critical for memory formation.

Safety Profile Assessment

Toxicological studies are essential for assessing the safety profile of any new compound. Preliminary studies on related oxoimidazolidine and cyanoguanidine compounds suggest that careful evaluation is necessary to understand their toxicity and therapeutic window .

Case Study: Toxicity Evaluation

A recent investigation into the toxicological effects of similar compounds found that while some derivatives exhibited low toxicity at therapeutic doses, others demonstrated adverse effects at higher concentrations. This underscores the importance of thorough preclinical testing before advancing to clinical trials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may play a role in binding to these targets, while the oxopyrrolidine ring and carbonitrile group contribute to the compound’s overall stability and reactivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Core Ring Systems and Substituent Effects

The compound belongs to the 2-oxopyrrolidine class, distinct from pyridine, dihydropyridine, or quinoline derivatives commonly reported in the literature. Key comparisons include:

Compound Core Structure Key Substituents Key Properties Reference
1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile Pyrrolidine (5-membered) 4-Methoxyphenyl, cyano Flexible ring, moderate polarity
6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile Dihydropyridine (6-membered) 4-Methoxyphenyl, CF₃, cyano Increased lipophilicity, rigid structure
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Dihydropyridine (6-membered) Bromophenyl, hydroxyl-methoxyphenyl Enhanced antioxidant activity, H-bond donor
5-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile (5b) Pyrrolidine (5-membered) 4-Methoxyphenyl, cyano Analogous structure, positional isomer

Key Observations :

  • Electronic Effects: The 4-methoxyphenyl group enhances electron density, while the cyano group withdraws electrons, creating a polarized scaffold for interactions with enzymes or receptors .

ADMET and Physicochemical Properties

  • Solubility : Pyrrolidine derivatives generally exhibit higher aqueous solubility than aromatic pyridines due to reduced ring planarity and increased hydrogen bonding capacity .
  • Metabolic Stability: Cyano groups may resist oxidative metabolism, enhancing half-life. However, methoxy groups are susceptible to demethylation, as observed in chalcone metabolism .
  • Toxicity : Most analogs (e.g., ’s dihydropyridines) show low cytotoxicity in PC12 cells, suggesting a favorable safety profile for the target compound .

Biological Activity

1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a pyrrolidine ring, a carbonitrile group, and a methoxyphenyl substituent. The molecular formula is C12_{12}H12_{12}N2_{2}O, indicating the presence of functional groups that may enhance its reactivity and biological interactions.

Neuroprotective Potential

Research has indicated that this compound may play a role in neuroprotection. It has been implicated in the prevention of amyloid beta formation, which is significant in Alzheimer's disease research. Additionally, it appears to influence tau phosphorylation levels, suggesting potential benefits in neurodegenerative conditions.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that derivatives of 1-(4-Methoxyphenyl)-2-oxopyrrolidine exhibit significant antibacterial and antifungal properties, making them candidates for further development as therapeutic agents against infections .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to changes in cellular processes. For instance, it may inhibit enzymes involved in metabolic pathways, thereby influencing cell signaling and function .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. Various synthetic routes have been optimized to enhance yield and purity. For example, one study reported successful synthesis using ylide reactions, yielding derivatives with promising biological activities .

Study Findings
Study 1Demonstrated neuroprotective effects by preventing amyloid beta formation.
Study 2Showed significant antibacterial activity against various strains.
Study 3Evaluated the compound’s potential as an anticancer agent with promising results.

Future Directions

Further research is essential to fully elucidate the biological activity of this compound. Studies focusing on its pharmacokinetics, toxicity profile, and specific molecular interactions will be critical for advancing its potential therapeutic applications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile
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